

Technical Support Center: Chelex® 100 DNA Extraction

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Compound of Interest

Compound Name: CHELEX 100

Cat. No.: B1177728

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low DNA yield with the Chelex® 100 resin extraction method.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during DNA extraction with Chelex® 100.

Question: Why is my DNA yield consistently low when using Chelex® 100?

Answer: Several factors can contribute to low DNA yield. Common causes include:

- **Incomplete Cell Lysis:** The initial heating step is critical for breaking open cells to release DNA. If this step is too short or the temperature is not optimal, lysis will be incomplete.
- **Insufficient Starting Material:** The amount of starting material directly impacts the final DNA yield. Very small or dilute samples may not provide enough nucleic acid for successful extraction.
- **Presence of PCR Inhibitors:** Chelex® 100 is effective at chelating divalent metal ions which can inhibit PCR, but other inhibitors present in the sample (e.g., heme from blood, polysaccharides from plants) may be carried over, affecting downstream applications and quantification.

- Degraded DNA: The high temperatures and alkaline environment of the Chelex® 100 method may not be suitable for highly degraded samples, potentially leading to further DNA fragmentation and lower yields of amplifiable DNA.[1]
- Incorrect Protocol Execution: Minor deviations from the protocol, such as improper vortexing or centrifugation speeds, can significantly impact efficiency.
- Loss of DNA during Supernatant Transfer: Accidentally aspirating the Chelex® resin beads along with the DNA-containing supernatant can lead to significant loss of product.

Question: How can I optimize my Chelex® 100 protocol to increase DNA yield?

Answer: Several modifications can be made to the standard Chelex® 100 protocol to improve yield:

- Incorporate a Proteinase K Digestion: For tissues or cells rich in proteins, adding a proteinase K digestion step (e.g., incubation at 56°C) before the boiling step can help to break down cellular proteins and improve DNA release.[2][3][4]
- Optimize Incubation Times and Temperatures: While the standard protocol often calls for a single boiling step, some studies have shown that adjusting incubation times can be beneficial. For example, a longer incubation at 56°C with proteinase K, followed by the 100°C boiling step, can enhance lysis.[2][4]
- Perform a Second Heat Precipitation: After the initial supernatant is collected, adding fresh Chelex® solution to the remaining sample pellet and repeating the 95-100°C incubation can increase the total DNA yield by as much as 29%.[5][6][7]
- Ensure Proper Mixing: Thoroughly vortex the sample after adding the Chelex® suspension to ensure all cells come into contact with the resin.

Question: What should I do if I suspect PCR inhibitors are present in my DNA extract?

Answer: If you suspect inhibitor carryover, you can try the following:

- Dilute the DNA extract: Diluting the sample (e.g., 1:10, 1:100) can reduce the concentration of inhibitors to a level that is tolerated by the polymerase in downstream PCR applications.

- Incorporate a Purification Step: Although one of the advantages of the Chelex® method is its simplicity, if inhibitors are a persistent problem, a post-extraction purification step using a commercial kit or a simple filtration method (e.g., using a Microcon® or Centricon® filter unit) can be employed to remove them.[1]

Question: Can I use Chelex® 100 for any type of sample?

Answer: Chelex® 100 is versatile and has been successfully used for a wide variety of sample types, including blood, saliva, tissue, hair, and dried blood spots.[8][9][10] However, the efficiency of the extraction can be sample-dependent.[11] For samples with high levels of inhibitors or severely degraded DNA, other extraction methods might be more suitable.[1][2][3]

Question: I see Chelex® resin beads in my final DNA supernatant. Is this a problem?

Answer: Yes, this is a significant problem. The Chelex® 100 resin beads will chelate Mg²⁺ ions, which are essential cofactors for DNA polymerases.[5] If the resin is carried over into your PCR or other enzymatic reactions, it will inhibit them.[1][5] To avoid this, be very careful when pipetting the supernatant after centrifugation. A second centrifugation step of the collected supernatant can help to pellet any remaining beads before transferring the DNA to a new tube.
[5]

Quantitative Data Summary

The following table summarizes expected DNA yields from various sample types using the Chelex® 100 method, as reported in the literature. Note that yields can vary significantly based on the specific protocol, sample quality, and quantification method.

Sample Type	Method	Reported DNA Yield/Recovery	Reference
Dried Blood Spots (DBS)	Optimized Chelex® Protocol	Absolute efficiency of 68%	[5][6][7]
Dried Blood Spots (DBS)	Control Chelex® Protocol	590% more DNA than QIAamp® DNA Blood Mini Kit	[5][6][7]
Saliva Stains	Modified Chelex® Method	47.7% recovery of deposited DNA	[4]
Saliva Stains	Classical Chelex® Method	31.9% recovery of deposited DNA	[4]
Minute Tissue Samples	Modified Chelex® Protocol with precipitation	~275 ng/μl (20-fold increase over standard Chelex)	[12]
Pomegranate Leaves	Chelex® Method 2 (10 min at 95°C)	196-701 ng/μl	[11]

Experimental Protocols

Optimized Chelex® 100 DNA Extraction Protocol for Dried Blood Spots

This protocol is an optimized version that incorporates a second heat precipitation step to maximize DNA yield.[5][6]

Materials:

- Dried Blood Spot (DBS) sample
- 5% Chelex® 100 solution (w/v) in molecular grade water
- Phosphate Buffered Saline (PBS)
- Tris-EDTA (TE) buffer (optional, for long-term storage)

- Microcentrifuge tubes (1.5 ml)
- Vortexer
- Microcentrifuge
- Heating block or water bath

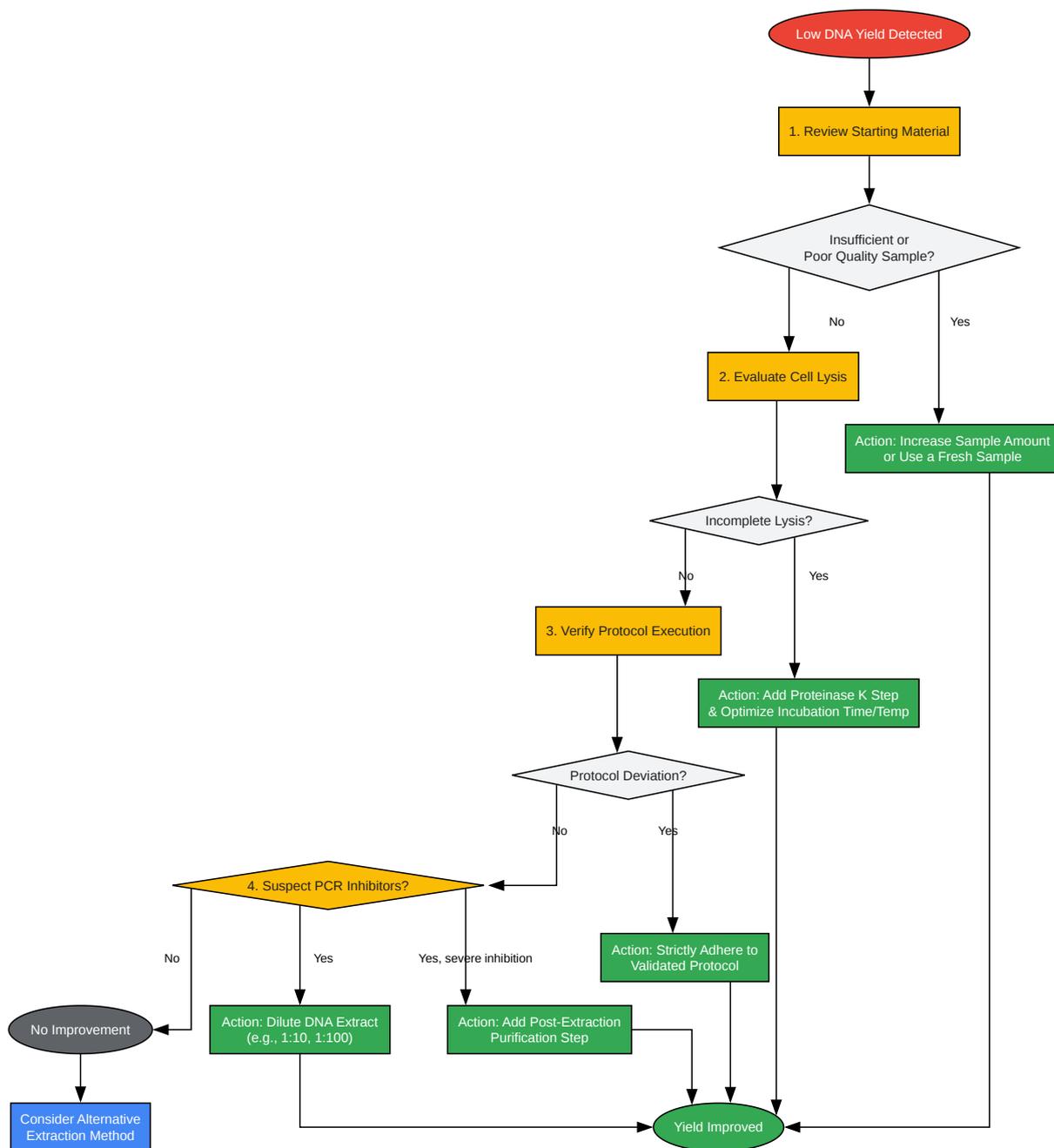
Procedure:

- **Sample Preparation:** Excise a small punch (e.g., 3 mm) from the dried blood spot and place it in a 1.5 ml microcentrifuge tube.
- **Washing:** Add 1 ml of PBS to the tube. Incubate at room temperature for 30 minutes to rehydrate the spot and wash away inhibitors.
- **Centrifugation:** Centrifuge the tube at high speed (e.g., 21,000 x g) for 3 minutes. Carefully remove and discard the supernatant.
- **Initial Lysis:** Add 200 μ l of a pre-heated (95°C) 5% Chelex® 100 solution to the tube containing the DBS punch.
- **Vortexing and Incubation:** Vortex the sample for 30 seconds. Incubate at 95°C for 15 minutes, with gentle vortexing every 5 minutes.
- **First DNA Collection:** Centrifuge the tube for 3 minutes at 21,130 x g to pellet the Chelex® beads and paper debris. Carefully transfer the supernatant containing the DNA to a new clean 1.5 ml tube.
- **Second Heat Precipitation:** To the original tube containing the DBS and Chelex® beads, add another 200 μ l of fresh, pre-heated (95°C) 5% Chelex® solution.
- **Repeat Incubation:** Repeat the 15-minute incubation at 95°C, with vortexing every 5 minutes.
- **Second DNA Collection:** Centrifuge the tube again for 3 minutes at 21,130 x g. Combine the supernatant from this step with the supernatant collected in step 6.

- **Final Clarification:** Centrifuge the pooled supernatant for an additional 3 minutes to pellet any remaining Chelex® beads.
- **Storage:** Carefully transfer the final supernatant to a new, clean tube. The DNA is now ready for downstream applications or can be stored at -20°C. For long-term stability, elution in TE buffer is recommended.[\[5\]](#)

Visualizations

Troubleshooting Workflow for Low DNA Yield



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Caption: Troubleshooting workflow for low DNA yield with Chelex® 100.

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